8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride
Description
Properties
IUPAC Name |
8-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.2ClH/c14-10-1-2-11-12(9-10)17-13(5-8-16-11)3-6-15-7-4-13;;/h1-2,9,15-16H,3-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZTUJYJFXPJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=C(O2)C=C(C=C3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride typically involves multiple steps, starting with the construction of the benzoxazepine core One common approach is the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Reduction of functional groups to form more saturated compounds.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is studied for its potential biological activity. It has been investigated for its effects on various cellular processes and signaling pathways.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurological disorders.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool for chemists working on innovative solutions.
Mechanism of Action
The mechanism by which 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Benzoxazepine-Piperidine Cores
Table 1: Key Physicochemical Properties of Selected Analogues
Key Observations:
- Substituent Effects : The 8-fluoro substituent in the target compound contrasts with methoxy, oxetane, or cyclopropylmethyl groups in analogues. Fluorine’s electronegativity may enhance binding affinity in receptor-targeted applications compared to electron-donating groups like methoxy .
- Molecular Weight : The tert-butyl derivative (336.41 g/mol) has a higher molecular weight due to the Boc-protecting group, which may reduce bioavailability compared to the 8-fluoro compound (363.26 g/mol) .
- logP/logD : The 1'-methyl-oxetane analogue (logP 2.02) exhibits higher lipophilicity than the 8-fluoro compound, suggesting differences in membrane permeability .
Key Observations:
- Synthetic Yields : The 6,8-difluoro pyridoindole derivative (45l) is synthesized in 51% yield, lower than typical spirocyclic benzoxazepines, highlighting the complexity of fluorine incorporation .
- Characterization : Methoxy-substituted analogues (e.g., 13c) show distinct aromatic proton signals in 1H-NMR (δ 6.9–7.1) and molecular ion peaks at m/z 278, aiding structural confirmation .
Biological Activity
8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of a fluorine atom enhances the electronic characteristics of the molecule, potentially improving its interaction with biological targets.
Research indicates that benzoxazepines, including 8-fluoro derivatives, may act as inhibitors of key signaling pathways involved in cell proliferation and survival, particularly the PI3K/mTOR pathway. This pathway is frequently dysregulated in various cancers, making it a target for therapeutic intervention .
In Vitro Studies
- Anticancer Activity : In vitro assays have demonstrated that compounds similar to 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] exhibit significant inhibition of cancer cell proliferation. For instance, studies show IC50 values in the low micromolar range against various cancer cell lines .
- Neuroprotective Effects : The compound has also been evaluated for neuroprotective properties. In assays involving human neuroblastoma SH-SY5Y cells exposed to oxidative stressors like hydrogen peroxide and β-amyloid fragments, derivatives of benzoxazepines showed promising results in reducing cellular injury and apoptosis .
- Acetylcholinesterase Inhibition : Some studies have reported acetylcholinesterase (AChE) inhibitory activity for related compounds. The AChE inhibitory activity is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Data Summary
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Cancer Cell Proliferation | 0.37 - 0.55 | Various cancer cell lines |
| Neuroprotection | 6.98 | SH-SY5Y neuroblastoma cells |
| Acetylcholinesterase Inhibition | 6.98 | AChE enzyme assays |
Case Studies
- Anticancer Research : A study focused on the inhibition of the PI3K/mTOR pathway by benzoxazepines showed that compounds with similar structures to 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] effectively reduced tumor growth in xenograft models .
- Neuroprotective Mechanism : In another study evaluating the neuroprotective effects against oxidative stress, it was found that treatment with related benzoxazepine derivatives significantly improved cell viability and reduced markers of apoptosis in SH-SY5Y cells subjected to oxidative stress .
Q & A
Q. What are the established synthetic routes for this spiro-benzoxazepine derivative?
The compound is synthesized via reduction of substituted spiro-piperidinyl chromanone oximes using diisobutylaluminum hydride (DIBAH). The substituents' position and electronic effects on the aryl moiety dictate the rearrangement pathway. For example, fluorination at the 8-position enhances steric and electronic modulation, influencing reaction efficiency. Purification typically involves column chromatography or recrystallization from ethanol/benzene .
Q. Which spectroscopic techniques are critical for structural validation?
Methodological characterization includes:
- 1H/13C NMR : Assign chemical shifts to confirm the spirocyclic framework and substituent positions.
- FTIR : Identify key functional groups (e.g., C-F stretching at ~1100 cm⁻¹).
- HRMS : Validate molecular mass with <5 ppm error. Cross-referencing with analogous spiro-piperidine derivatives (e.g., CAS 173943-98-1) ensures consistency in spectral interpretation .
Q. What biological targets are associated with this compound?
The spiro-benzoxazepine scaffold is evaluated for aspartyl protease inhibition, notably against HIV-1 protease and β-secretase (BACE-1). Biological assays involve enzyme kinetics (e.g., IC₅₀ determination) and competitive binding studies using fluorogenic substrates .
Q. How is purity assessed during synthesis?
Purity is quantified via:
Q. What stability considerations apply to this dihydrochloride salt?
Conduct accelerated stability studies under ICH conditions (40°C/75% RH for 6 months). Monitor degradation via:
- pH titration : Ensure chloride counterion stability.
- XRD : Detect polymorphic transitions. Store desiccated at -20°C to prevent hygroscopic decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Substituent engineering : Electron-withdrawing groups (e.g., -F) at the 8-position improve DIBAH-mediated reduction efficiency by 15–20%.
- Solvent optimization : Replace benzene with toluene to reduce toxicity while maintaining yield (85–90%).
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate oxime rearrangement .
Q. How to resolve contradictions in NMR data for spirocyclic systems?
- Variable Temperature (VT) NMR : Mitigate signal broadening caused by conformational flux.
- 2D NMR (COSY, NOESY) : Assign overlapping proton environments (e.g., dihydrobenzoxazepine vs. piperidine protons).
- Computational modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .
Q. What strategies enable selective functionalization of the spiro scaffold?
Leverage orthogonal protecting groups (e.g., Boc, Fmoc) on the piperidine nitrogen and benzoxazepine oxygen. Sequential deprotection allows site-specific modifications:
- Amide coupling : Introduce bioactive moieties via EDC/HOBt.
- Suzuki-Miyaura cross-coupling : Attach aryl/heteroaryl groups at the 5-position .
Q. How to design analogues with improved protease inhibition?
Q. What methodologies assess environmental fate in ecotoxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
